molecular formula C30H58O13 B8082886 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate

Cat. No.: B8082886
M. Wt: 626.8 g/mol
InChI Key: ONAIRGOTKJCYEY-XXDXYRHBSA-N
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Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate is a compound consisting of a glucose and fructose molecule linked to an octadecanoate (stearic acid) chain. This compound is part of the polyglycoside surfactants group and is known for its non-ionic detergent properties, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate typically involves the esterification of sucrose with stearic acid. This process can be catalyzed by enzymes or chemical catalysts under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often using biocatalysts to enhance efficiency and selectivity. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Glucose, fructose, and stearic acid.

    Oxidation: Gluconic acid and fructonic acid.

    Reduction: Sorbitol and mannitol

Scientific Research Applications

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the solubilization of hydrophobic molecules in aqueous solutions. This makes it effective in breaking down cell membranes and facilitating the extraction of membrane-bound proteins. The molecular targets include lipid bilayers and hydrophobic protein regions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate is unique due to its specific combination of glucose, fructose, and stearic acid, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant in a wide range of applications .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/t;4-,5-,6-,7-,8+,9-,10+,11-,12+/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAIRGOTKJCYEY-XXDXYRHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37318-31-3, 25168-73-4
Record name Sucrose, stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37318-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sucrose stearate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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